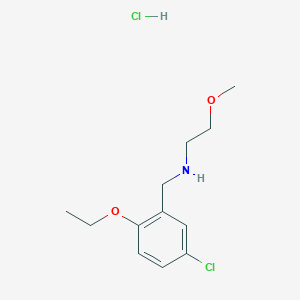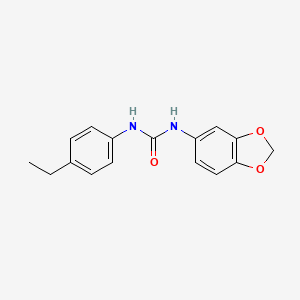![molecular formula C15H16F3N5O2 B5369286 4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)
4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine, also known as MRS 1754, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic receptor family, which is involved in various physiological processes, such as platelet aggregation, smooth muscle contraction, and neurotransmitter release. MRS 1754 has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mechanism of Action
4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine 1754 selectively binds to the P2Y1 receptor and inhibits its activation by the natural ligand adenosine diphosphate (ADP). This leads to a decrease in the intracellular calcium concentration and subsequent inhibition of platelet aggregation and other physiological processes mediated by the P2Y1 receptor.
Biochemical and Physiological Effects:
This compound 1754 has been shown to have various biochemical and physiological effects, particularly in the cardiovascular system. It inhibits platelet aggregation and thrombus formation, which can be beneficial in the treatment of thrombotic disorders. It also has vasodilatory effects, which can be useful in the treatment of hypertension and other cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine 1754 in lab experiments is its selective antagonism of the P2Y1 receptor, which allows for specific investigation of the role of this receptor in various physiological processes. However, one limitation is that this compound 1754 may have off-target effects on other purinergic receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine 1754 and the P2Y1 receptor. One area of interest is the development of more selective antagonists of the P2Y1 receptor, which can help to further elucidate its role in various physiological processes. Another direction is the investigation of the potential therapeutic applications of this compound 1754 and other P2Y1 receptor antagonists in the treatment of thrombotic disorders and other cardiovascular diseases. Additionally, the development of novel drug delivery systems for this compound 1754 can help to improve its pharmacokinetic properties and enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine 1754 involves several steps, including the reaction of 4-aminobenzophenone with 5-methyl-1H-tetrazole, followed by the reaction with 2-(trifluoromethyl)morpholine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine 1754 has been used in various scientific research applications, particularly in pharmacology and drug discovery. Its selective antagonism of the P2Y1 receptor makes it a valuable tool for investigating the role of this receptor in various physiological processes. For example, this compound 1754 has been used to study the involvement of the P2Y1 receptor in platelet aggregation, which is important in the formation of blood clots.
properties
IUPAC Name |
[4-[(5-methyltetrazol-1-yl)methyl]phenyl]-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-10-19-20-21-23(10)8-11-2-4-12(5-3-11)14(24)22-6-7-25-13(9-22)15(16,17)18/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAVRASVROYVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=C(C=C2)C(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5369212.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5369214.png)
![N~3~-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5369215.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
![1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5369228.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369231.png)

![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![1-[3-(2-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5369269.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)

![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)